Citronellyl anthranilate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

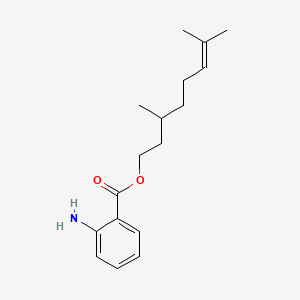

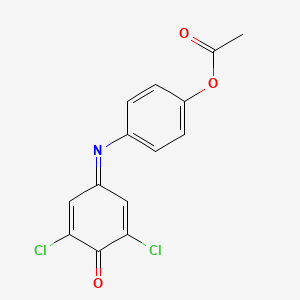

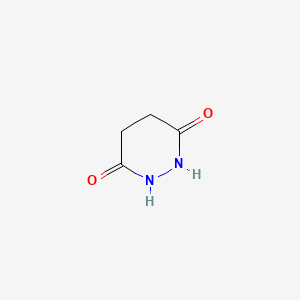

Citronellyl anthranilate, also known as 2-aminobenzoate or anthranilate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and mitochondria. This compound has a sweet, fruity, and neroli taste.

Applications De Recherche Scientifique

Solubility in Supercritical Carbon Dioxide :

- Citronellal and methyl anthranilate exhibit different solubility in supercritical carbon dioxide (SC-CO2), as studied using a static equilibrium system. The solubility of citronellal, a linear-chained molecule, in SC-CO2 is significantly higher compared to its aromatic derivative methyl anthranilate. This finding is linked to the acentric factor, indicating citronellal's larger molecular asymmetry and higher vapor pressure, making it more soluble in SC-CO2 (Tsai & Rizvi, 2016).

Biological Synthesis in Yeast :

- Yeast (Saccharomyces cerevisiae) has been used as a catalyst for the synthesis of tranilast and various tranilast analogs (cinnamoyl anthranilates), including citronellyl anthranilate. These compounds, naturally produced in plants like oats and carnations, exhibit potential therapeutic benefits like antioxidant, anti-inflammatory, and antiproliferative effects. The engineered yeast strain co-expressed specific enzymes from Arabidopsis thaliana and Dianthus caryophyllus, enabling the production of a wide range of cinnamoyl anthranilates (Eudes et al., 2011).

Antioxidant and Antibacterial Activities :

- Essential oils from Pelargonium asperum and Ormenis mixta, containing components like citronellyl ester, demonstrate significant antioxidant and antibacterial activities. These essential oils show potential for use in environmental applications due to their natural antimicrobial properties (Ouedrhiri et al., 2018).

Use in Avian Repellents :

- Citronellyl compounds, including this compound, have been tested for their repellent properties against European starlings (Sturnus vulgaris). These compounds, commonly used in the flavor and fragrance industry, show promise as nonlethal, environmentally safe avian repellents (Hile, 2004).

Improving Anthranilate Synthesis from Glucose in E. coli :

- Metabolic engineering in Escherichia coli has been explored to improve anthranilate synthesis from glucose. This approach offers a more sustainable method for anthranilate production, a key intermediate for various industrial products. Engineered E. coli strains demonstrated significant anthranilate accumulation and production, highlighting the potential of biological synthesis over traditional chemical methods (Balderas-Hernández et al., 2009).

Enzymatic Synthesis of Short Chain Citronellyl Esters :

- A microbial lipase from Rhizopus sp. was used to synthesize short-chain citronellyl esters, which are important flavor and fragrance compounds. The study explored direct esterification and transesterification reactions to produce citronellyl acetate and butyrate, demonstrating the efficiency of enzymatic synthesis for these compounds (Macêdo et al., 2003).

Ionic Liquids in Citronellyl Ester Synthesis :

- The use of immobilized Candida antarctica lipase B and ionic liquids in solvent-free media significantly enhanced the synthesis of various citronellyl esters, including citronellyl butyrate. This method yielded high conversion rates, indicating a promising approach for the efficient production of citronellyl esters in green chemistry (Lozano et al., 2007).

Propriétés

Numéro CAS |

68555-57-7 |

|---|---|

Formule moléculaire |

C17H25NO2 |

Poids moléculaire |

275.4 g/mol |

Nom IUPAC |

3,7-dimethyloct-6-enyl 2-aminobenzoate |

InChI |

InChI=1S/C17H25NO2/c1-13(2)7-6-8-14(3)11-12-20-17(19)15-9-4-5-10-16(15)18/h4-5,7,9-10,14H,6,8,11-12,18H2,1-3H3 |

Clé InChI |

LSJVFMHIFWWGDY-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1N |

SMILES canonique |

CC(CCC=C(C)C)CCOC(=O)C1=CC=CC=C1N |

Densité |

1.001-1.007 |

Autres numéros CAS |

68555-57-7 |

Description physique |

Solid Colourless liquid; Rose, fruity aroma |

Solubilité |

Insoluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1615065.png)

![[(4-Chlorophenyl)amino]acetonitrile](/img/structure/B1615067.png)

![4-[2-(2-Pyridyl)ethyl]morpholine](/img/structure/B1615081.png)